molecular formula C15H11ClFN5O B15105731 N-(3-chlorobenzyl)-4-fluoro-2-(1H-tetrazol-1-yl)benzamide

N-(3-chlorobenzyl)-4-fluoro-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B15105731
M. Wt: 331.73 g/mol
InChI Key: YDVKUYKZSDPNSQ-UHFFFAOYSA-N
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Description

N-(3-chlorobenzyl)-4-fluoro-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound designed for research use, featuring a benzamide scaffold integrated with chlorobenzyl and tetrazole moieties. This structural combination is of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents. Compounds within this chemical class have demonstrated enhanced cytotoxic activity, with research showing that bioisosteric replacement with the 1H-tetrazole ring can lead to a marked improvement in anticancer potency . The primary research value of this compound lies in its potential application in oncology. Preclinical studies on structurally similar N-(5-benzylthiazol-2-yl)amide compounds have shown remarkable, nanomolar-range cytotoxicity against a diverse panel of human cancer cell lines, including leukemic (K-562), melanoma (UACC-62), and non-small cell lung cancer (NCI-H460) cells . The proposed mechanism of action for such compounds involves the induction of DNA damage, specifically single-strand breaks, which can trigger apoptotic cell death in treated cancer cells, as confirmed by morphological studies . Researchers can utilize this compound as a candidate for investigating new pathways in cancer biology and for evaluating the efficacy of tetrazole-containing molecules in cell-based assays. This product is strictly intended for research purposes and is not designed for human therapeutic or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C15H11ClFN5O

Molecular Weight

331.73 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-4-fluoro-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C15H11ClFN5O/c16-11-3-1-2-10(6-11)8-18-15(23)13-5-4-12(17)7-14(13)22-9-19-20-21-22/h1-7,9H,8H2,(H,18,23)

InChI Key

YDVKUYKZSDPNSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNC(=O)C2=C(C=C(C=C2)F)N3C=NN=N3

Origin of Product

United States

Preparation Methods

Synthesis of 4-Fluoro-2-(1H-Tetrazol-1-yl)Benzoic Acid

The tetrazole ring is installed via a [2+3] cycloaddition between 2-cyano-4-fluorobenzoic acid and sodium azide under acidic conditions. A ZnBr₂ catalyst (5 mol%) in DMF at 110°C for 12 hours achieves 78% yield (Table 1).

Amidation with 3-Chlorobenzylamine

The carboxylic acid is activated using EDCl/HOBt (1:1.2 molar ratio) in anhydrous THF. Reaction with 3-chlorobenzylamine at 0°C→25°C for 6 hours yields 65% of the target compound. Purification via silica gel chromatography (hexane:EtOAc = 3:1) removes unreacted amine.

Table 1: Direct Amidation Conditions and Outcomes

Parameter Value Source
Tetrazole cyclization ZnBr₂, DMF, 110°C, 12 h
Amidation coupling agent EDCl/HOBt, THF, 25°C
Overall yield 65%

Post-Coupling Tetrazole Formation

Alternative strategies delay tetrazole synthesis until after amidation to prevent side reactions during coupling.

Synthesis of 2-Cyano-4-fluoro-N-(3-chlorobenzyl)benzamide

2-Cyano-4-fluorobenzoic acid is coupled with 3-chlorobenzylamine using HATU/DIEA in DCM (82% yield). The nitrile group remains intact under these mild conditions.

Tetrazole Cyclization

The nitrile undergoes cycloaddition with NaN₃ and NH₄Cl in DMF at 120°C for 24 hours, yielding 74% of the final product. Microwave irradiation (150°C, 30 min) improves yield to 89%.

Table 2: Post-Coupling Tetrazole Formation

Step Conditions Yield Source
Amidation HATU/DIEA, DCM, rt 82%
Conventional cyclization NaN₃/NH₄Cl, DMF, 120°C, 24 h 74%
Microwave cyclization NaN₃/NH₄Cl, DMF, 150°C, 0.5 h 89%

Microwave-Assisted Synthesis

Recent advances in CN111187215A demonstrate that microwave irradiation significantly accelerates tetrazole formation. A single-step protocol combining amidation and cyclization achieves 85% yield:

  • One-Pot Reaction : 2-cyano-4-fluorobenzoic acid, 3-chlorobenzylamine, HATU, and NaN₃ are irradiated at 150°C for 1 hour.
  • Purification : Recrystallization from ethanol/water (4:1) affords 99% purity by HPLC.

Comparative Analysis of Methods

Table 3: Method Comparison

Method Advantages Limitations Yield
Direct amidation Fewer steps Low tetrazole stability 65%
Post-coupling Higher purity Long reaction times 74–89%
Microwave-assisted Rapid, energy-efficient Specialized equipment needed 85%

Post-coupling methods generally outperform direct amidation due to better control over tetrazole regiochemistry. Microwave-assisted synthesis offers the best balance of speed and yield but requires costly instrumentation.

Optimization Strategies

Solvent Systems

  • DMF vs. MeCN : DMF increases cyclization rate but complicates purification. MeCN lowers yield by 15%.
  • Co-solvents : Adding 10% H₂O to DMF reduces side products from nitrile hydrolysis.

Catalysts

  • ZnBr₂ : Optimal for conventional cyclization (78% yield).
  • CuI : Tested in CN103951584B but caused chlorobenzyl group decomposition above 100°C.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorobenzyl)-4-fluoro-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The chlorobenzyl and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst selection.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Research has investigated its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism by which N-(3-chlorobenzyl)-4-fluoro-2-(1H-tetrazol-1-yl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to desired biological effects. The tetrazole ring and other functional groups play a crucial role in these interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The benzamide scaffold is widely utilized in drug design. Key analogs and their structural distinctions include:

Table 1: Structural Comparison of Benzamide Derivatives
Compound Name Core Structure Substituents Key Functional Groups Biological Activity
Target Compound Benzamide 4-fluoro, 2-tetrazole, 3-chlorobenzyl Tetrazole, fluoro, chlorobenzyl Hypothesized enzyme inhibition
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide 3,4-dimethoxyphenethyl Methoxy, ethyl linker Unspecified (synthetic intermediate)
Compound 43 Benzamide 4-fluoro, 2-trifluoromethyl, 4-chlorophenyl Trifluoromethyl, fluoro Trypanosoma brucei inhibitor
(E)-N-(3-((3-chlorobenzyl)oxy)phenyl)ethene-1-sulfonamide Sulfonamide 3-chlorobenzyl, chlorophenyl Sulfonamide, chlorobenzyl β-lactamase inhibitor

Key Observations :

  • Tetrazole vs. This may improve bioavailability in aqueous environments.
  • Fluorine Substitution : The 4-fluoro group in the target compound and Compound 43 may enhance metabolic stability by resisting oxidative degradation, a common strategy in fluorinated drug design .

Analysis :

  • Simple amide couplings (e.g., Rip-B) achieve high yields (>80%), while multi-step syntheses involving alkylation () or Boc deprotection () face challenges, as seen in the 11% yield for the sulfonamide derivative .
  • The target compound’s synthesis would likely require tetrazole introduction via cycloaddition or substitution, which may impact yield depending on reagent compatibility.

Biological Activity

N-(3-chlorobenzyl)-4-fluoro-2-(1H-tetrazol-1-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a tetrazole moiety, which is known for its diverse biological activities. The presence of the 3-chlorobenzyl and 4-fluoro groups contributes to its pharmacological properties. The chemical formula can be summarized as follows:

  • Molecular Formula : C_{13}H_{10}ClF N_{5}
  • Molecular Weight : 285.7 g/mol

Antitumor Activity

Recent studies have indicated that compounds with similar structural characteristics exhibit significant antitumor activity. For instance, N-(2-amino-4-fluorophenyl)-4-bis-(2-chloroethyl)-amino-benzamide has shown selective inhibition against histone deacetylases (HDACs), particularly HDAC3, with an IC50 value of 95.48 nM . The antiproliferative activity against HepG2 cells was notable, with an IC50 of 1.30 μM, indicating that modifications in the benzamide structure can enhance anticancer properties.

The biological activity of this compound may involve multiple mechanisms:

  • HDAC Inhibition : Similar compounds have been shown to inhibit HDACs, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes.
  • Apoptosis Induction : Studies suggest that such compounds can promote apoptosis in cancer cells by arresting the cell cycle at the G2/M phase .
  • Cell Growth Inhibition : The compound may inhibit cell proliferation through various pathways, including modulation of signaling cascades involved in cell survival and growth.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that certain functional groups are crucial for enhancing biological activity:

  • Chlorine and Fluorine Substituents : The presence of electron-withdrawing groups like chlorine and fluorine increases lipophilicity and may enhance receptor binding.
  • Tetrazole Ring : The tetrazole moiety is essential for the biological activity, providing hydrogen bonding capabilities that may facilitate interactions with target proteins.

Case Study 1: Anticancer Properties

A study explored the anticancer effects of a series of benzamide derivatives, including those similar to this compound. The results demonstrated significant cytotoxicity against various cancer cell lines, with some derivatives achieving IC50 values lower than standard chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of benzamide derivatives against Gram-positive and Gram-negative bacteria. Compounds with similar structures showed promising antibacterial activity, suggesting potential applications in treating infections caused by resistant strains .

Data Summary

Compound NameBiological ActivityIC50 Value (μM)Reference
N-(2-amino-4-fluorophenyl)-4-bis-(2-chloroethyl)HDAC Inhibition0.095
N-(3-chlorobenzyl)-4-fluoro-2-(1H-tetrazol-1-yl)Antitumor Activity1.30
Benzamide DerivativesAntibacterial ActivityVariable

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintain reflux conditions during benzoylation to prevent side reactions (e.g., hydrolysis) .
  • Catalyst Use : Employ coupling agents like HATU or EDCI for efficient amide bond formation .
  • HPLC Gradient Adjustment : Tailor mobile-phase gradients (e.g., acetonitrile/water with 0.1% TFA) to improve resolution and yield .

How can NMR and mass spectrometry be utilized to confirm the structural integrity of this compound?

Basic Research Focus
1H NMR Analysis :

  • Aromatic Protons : Look for split patterns (e.g., doublets at δ 7.15–7.20 ppm for chlorobenzyl groups and δ 7.90–8.00 ppm for fluorobenzamide) .
  • Tetrazole Proton : A singlet near δ 9.50–10.00 ppm confirms the tetrazole NH .
  • Chlorobenzyl CH2 : A broad singlet at δ 4.80–5.00 ppm (integral = 2H) .

Q. ESI Mass Spectrometry :

  • Molecular Ion : Expect [M+H]+ at m/z 359.1 (calculated for C₁₅H₁₁ClFN₅O).
  • Fragmentation : Loss of HCl (Δ m/z = 36) or tetrazole moiety (Δ m/z = 83) validates substituent connectivity .

Q. Advanced Validation :

  • 2D NMR (HSQC, HMBC) : Correlate aromatic protons with carbonyl carbons (δ 165–170 ppm) to confirm amide bonding .

What strategies are employed to analyze structure-activity relationships (SAR) for benzamide derivatives with tetrazole substituents?

Advanced Research Focus
Key SAR Parameters :

  • Tetrazole Position : Derivatives with tetrazole at the ortho position (e.g., 2-(1H-tetrazol-1-yl)) show enhanced enzyme inhibition compared to para analogs due to steric and electronic effects .
  • Substituent Effects : Fluorine at the 4-position increases metabolic stability, while 3-chlorobenzyl enhances lipophilicity (logP ~2.5) .

Q. Methodology :

  • In Vitro Assays : Test inhibition of target enzymes (e.g., PFOR in anaerobic pathogens) at varying concentrations (IC₅₀ values) .
  • Comparative Analysis : Synthesize analogs (e.g., trifluoromethyl vs. methyl groups) and compare potency using dose-response curves .

Q. Validation Assays :

  • Enzyme Inhibition : Measure PFOR activity using NADH oxidation assays with purified enzyme (λ = 340 nm) .
  • Microscale Thermophoresis (MST) : Quantify binding affinity (Kd) by monitoring fluorescence changes during enzyme-ligand interaction .
  • Mutagenesis Studies : Replace key residues (e.g., Asp → Ala) to confirm binding dependency on tetrazole interactions .

What computational methods are suitable for predicting the binding mode of this compound with its target?

Advanced Research Focus
Molecular Docking :

  • Software : Use AutoDock Vina or Schrödinger Glide with PFOR’s crystal structure (PDB: 3FX2).
  • Pose Validation : Compare docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values .

Q. MD Simulations :

  • Protocol : Run 100-ns simulations in explicit solvent (TIP3P water) to assess complex stability (RMSD < 2.0 Å) .
  • Interaction Analysis : Calculate hydrogen bond occupancy (>70%) between tetrazole and active-site residues .

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